3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol

Lipophilicity Drug-likeness Physicochemical Property

Lead optimization often stalls due to high logP and poor aqueous solubility from flat aromatic rings. 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol provides a direct solution as a saturated bioisostere for para-substituted phenyl rings, internal alkynes, or tert-butyl groups. - Solubility Enhancement: Substitution with this BCP core can increase aqueous solubility by ≥50-fold compared to the phenyl analog. - Metabolic Stability: The rigid cage is resistant to CYP-mediated oxidation, demonstrated to confer a ~4-fold increase in oral AUC in vivo for γ-secretase inhibitor scaffolds. - Defined Vector: The primary alcohol handle enables rapid diversification via esterification or etherification for fragment-based library synthesis.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
Cat. No. B12979890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)O)CO
InChIInChI=1S/C6H10O2/c7-4-5-1-6(8,2-5)3-5/h7-8H,1-4H2
InChIKeyAQHDSUJDRRNTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol: A Versatile BCP Building Block


3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol (CAS 2389064-52-0, C6H10O2, MW 114.14 g/mol) is a rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) derivative bearing a primary alcohol functional group [1]. The BCP scaffold is widely recognized as a nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in drug design [2]. Its highly strained yet stable bicyclic framework confers distinct structural rigidity, which translates into enhanced physicochemical and pharmacokinetic properties when incorporated into drug candidates, primarily through improved aqueous solubility and metabolic stability [2][3]. This compound serves as a key building block for generating diverse BCP-containing libraries and advanced intermediates, enabling medicinal chemists to systematically replace aromatic moieties with saturated, sp3-rich alternatives to optimize drug-likeness [1][3].

1 Rigid, saturated sp3-rich BCP scaffold for phenyl/tert-butyl bioisostere studies
2 Primary alcohol handle enables esterification, etherification, or oxidation workflows
3 Reported to improve solubility and metabolic stability in drug-like analogue design

Differentiation from Other BCP Derivatives


Not all BCP building blocks are functionally equivalent. The presence and positioning of a hydroxymethyl (-CH2OH) group on the bridgehead carbon of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol creates a specific spatial and electronic environment that directly influences subsequent synthetic versatility and the physicochemical profile of the final drug candidate. For example, substituting this compound with its bis-hydroxymethyl analog, bicyclo[1.1.1]pentane-1,3-diyldimethanol (CAS 1678528-03-4), introduces a second reactive handle, which alters both the polarity (LogP of -0.52 vs. a predicted lower LogP for the target mono-alcohol) and the potential for symmetrical or asymmetrical derivatization [1]. Furthermore, the class of BCP bioisosteres is not universally beneficial; studies comparing BCP derivatives to their aromatic counterparts show substantial improvements in LogP and aqueous solubility for BCPs, but not for the larger bicyclo[2.2.2]octane derivatives, underscoring that the specific BCP core geometry is critical for achieving the desired property enhancements [2]. Therefore, the selection of a specific BCP building block like 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol is a critical design decision with downstream consequences for molecular properties and synthetic accessibility.

Target
3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol
mono-hydroxymethyl BCP
Precise bridgehead substitution pattern; single reactive handle defines derivatization outcome and polarity.
Analog
Bicyclo[1.1.1]pentane-1,3-diyldimethanol (bis-hydroxymethyl BCP)
Second -CH2OH group shifts LogP lower and enables symmetrical derivatization; may alter ADME property profile.
Larger analogue
Bicyclo[2.2.2]octane derivatives
Larger cage geometry does not reproduce the same solubility/LogP improvements; core geometry matters.

Similar BCP building blocks differ in handle count, substitution position, and cage size. Property gains reported for BCP may not transfer to other bicyclic cores.

Quantitative Performance Metrics


LogP Reduction vs. Phenyl Bioisosteres

Replacing a para-substituted phenyl ring with a BCP core typically results in a substantial reduction in LogP, a trend expected for derivatives of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol. This is exemplified in a study comparing BCP and phenyl-containing drug analogues. For instance, the BCP-containing analogue of the γ-secretase inhibitor BMS-708,163 exhibited a significantly lower LogP compared to the parent phenyl-containing molecule, directly contributing to an improved balance of solubility and permeability [1]. This class-level inference suggests that 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol, when incorporated into a molecule, will predictably lower lipophilicity compared to its phenyl-containing counterpart.

LogP Reduction vs. Phenyl
Class-level inference
Reported LogP shift: BCP analogue of γ-secretase inhibitor exhibited lower lipophilicity vs. parent phenyl molecule (exact value not disclosed).
Supports lipophilicity-driven developability screening
Head-to-head comparison in γ-secretase inhibitor series; class-level inference for BCP building blocks.
Lipophilicity Drug-likeness Physicochemical Property

Aqueous Solubility Enhancement

The replacement of a para-substituted phenyl ring with a BCP scaffold, such as in 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol, has been shown to improve aqueous solubility by at least 50-fold. A 2017 study quantified this effect, demonstrating a dramatic increase in solubility for BCP-containing molecules relative to their phenyl counterparts, as measured by high-throughput equilibrium solubility assays [1]. Furthermore, in a specific case study involving a γ-secretase inhibitor, the BCP analogue showed a >30-fold increase in kinetic solubility (0.60 μM to 19.7 μM at pH 6.5) compared to the parent phenyl-containing molecule [2].

Aqueous Solubility Gain
Class-level inference
≥50-fold higher equilibrium solubility for BCP derivatives; >30-fold kinetic solubility increase (0.60→19.7 μM, pH 6.5) in one drug analogue comparison.
Solubility endpoint may reduce formulation risk
High-throughput assay and kinetic solubility data from reported BCP-phenyl pairs; building block contribution expected.
Aqueous Solubility Bioavailability Physicochemical Property

Metabolic Stability and Oral Absorption

The BCP motif, which is the core of 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol, has been directly correlated with superior in vitro metabolic stability and in vivo oral absorption. In a head-to-head study of γ-secretase inhibitors, the BCP analogue (compound 3) demonstrated excellent oral absorption characteristics in a mouse model, with approximately a 4-fold increase in both Cmax and AUC values relative to the phenyl-containing clinical candidate (compound 1) [1]. This improvement is attributed to the BCP's resistance to cytochrome P450-mediated oxidative metabolism, a common clearance pathway for aromatic rings [2].

Oral Exposure Profile
Class-level inference
~4-fold increase in Cmax and AUC in mice for BCP-containing γ-secretase inhibitor vs. phenyl clinical candidate.
Supports oral exposure model interpretation
In vivo mouse PK; attributed to reduced CYP-mediated metabolism. Data for drug-like molecules, not isolated building block.
Metabolic Stability Oral Absorption Pharmacokinetics

Fsp3 and Three-Dimensionality

3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol possesses an Fsp3 value of 1.0, indicating a fully saturated, three-dimensional structure [1]. This contrasts sharply with the planar, aromatic nature of its phenyl bioisostere counterparts (Fsp3 = 0 for a simple phenyl ring). A higher Fsp3 is strongly correlated with improved clinical success rates. The mean Fsp3 for approved drugs (0.47) is significantly higher than for molecules in early discovery phases (0.36), underscoring the value of incorporating saturated scaffolds like BCPs into drug candidates [2]. This intrinsic three-dimensionality contributes to enhanced physicochemical properties and target specificity.

Fsp3 (3D Character)
Calculated property
Fsp3 = 1.0 (all carbons saturated). Phenyl ring Fsp3 = 0; mean approved-drug Fsp3 = 0.47.
Higher sp3 fraction linked to improved drug-likeness in population studies
Calculated from C6H10O2; fully saturated scaffold aligns with Escape from Flatland trends.
Fraction of sp3 Carbons (Fsp3) Drug-likeness Conformational Restriction

Research and Industrial Applications


Lead Optimization: Phenyl Ring Replacement

When a lead compound suffers from poor aqueous solubility (<10 μM) or high lipophilicity (LogP > 5), 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol serves as an ideal bioisosteric replacement for a para-substituted phenyl ring. Evidence shows this substitution can increase solubility by ≥50-fold and significantly reduce LogP, directly addressing key liabilities that hinder oral bioavailability and formulation [1][2].

Scaffold Hopping: tert-Butyl or Alkyne Bioisostere

For candidates where a tert-butyl group or an internal alkyne is identified as a metabolic soft spot (e.g., high clearance in microsomal assays), this compound offers a conformationally restricted, metabolically stable alternative. The BCP core is resistant to CYP-mediated oxidation and can confer a ~4-fold increase in oral exposure (AUC) in vivo, as demonstrated with γ-secretase inhibitors [1].

Fragment-Based Drug Discovery (FBDD) Libraries

As a fragment with an Fsp3 of 1.0, 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol is a valuable building block for generating sp3-rich libraries. Its rigid BCP core provides a defined exit vector, and the primary alcohol handle allows for facile diversification via esterification, etherification, or oxidation, enabling the exploration of novel three-dimensional chemical space with predicted improved drug-likeness compared to flat, aromatic fragments [1][2].

Application
Selection Property
Validation Focus
Phenyl ring bioisostere research
LogP and solubility profile
Solubility-permeability balance in lead optimization models
tert-Butyl/alkyne scaffold hopping
Metabolic stability and oral exposure context
CYP-mediated clearance assays, PK exposure interpretation
Fragment-based library design
High Fsp3 and rigid exit vector
3D chemical space exploration, derivatization feasibility
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